D3 Dopamine Receptor Binding Affinity and D2/D3 Selectivity Ratio vs. Closest Positional Isomers
3,4-Dichloro-N-(2,5-dichlorophenyl)benzamide (CHEMBL562833) exhibits a Ki of 25.1 nM at the human D3 dopamine receptor and a Ki of 316 nM at the human D2 receptor, both measured under identical assay conditions (antagonist activity, CHO cells, [³⁵S]GTPγS binding). This yields a D2/D3 selectivity ratio of approximately 12.6-fold [1]. In contrast, the positional isomer 2,4-dichloro-N-(2,5-dichlorophenyl)benzamide (CAS 2448-01-3) has no annotated D3 binding activity in ChEMBL or BindingDB, and the des-chloro analog N-(2,5-dichlorophenyl)benzamide (CAS 6626-75-1) binds the β2 adrenergic receptor with an IC50 of 794 nM with no reported dopamine receptor activity [2]. The 3,4/2,5-dichloro substitution pattern is thus requisite for the D3-binding pharmacophore; alternative regioisomers lack this activity signature.
| Evidence Dimension | Human D3 dopamine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 25.1 nM (D3); Ki = 316 nM (D2) |
| Comparator Or Baseline | 2,4-dichloro-N-(2,5-dichlorophenyl)benzamide: no D3 data in ChEMBL/BindingDB; N-(2,5-dichlorophenyl)benzamide: β2 IC50 = 794 nM, no D3 data |
| Quantified Difference | Target compound: D3 Ki = 25.1 nM, D2/D3 selectivity = 12.6-fold; comparators: D3 activity absent or unannotated |
| Conditions | [³⁵S]GTPγS binding assay; human D3 and D2 receptors expressed in CHO cells; antagonist mode (ChEMBL/BindingDB curated) |
Why This Matters
For any research program requiring D3 receptor engagement—such as addiction, Parkinson's disease, or schizophrenia models—the target compound's validated D3 binding profile provides an experimentally defined anchor point that no close analog can replicate based on current public data, making it the informed procurement choice for D3-focused screens.
- [1] BindingDB. BDBM50414564 / CHEMBL562833. Ki D3: 25.1 nM; Ki D2: 316 nM. Target: D(3) dopamine receptor (Human), D(2) dopamine receptor (Human). Assay: [³⁵S]GTPγS binding, CHO cells. Curated by ChEMBL / Cancer Therapeutics. Retrieved 2026-05-10. View Source
- [2] BindingDB. BDBM50422411 / CHEMBL154419. IC50 794 nM at β2 adrenergic receptor (human recombinant Sf9 cells). N-(2,5-dichlorophenyl)benzamide. Retrieved 2026-05-10. View Source
